molecular formula C23H21N5O3S B609087 MK-3697 CAS No. 1224846-01-8

MK-3697

Cat. No. B609087
CAS RN: 1224846-01-8
M. Wt: 447.51
InChI Key: VSOUDUXMPUHJEU-UHFFFAOYSA-N
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Description

MK-3697 is a selective orexin 2 receptor antagonist . It’s an isonicotinamide small molecule that has been used in research and development .


Synthesis Analysis

The synthesis of this compound involved additional SAR studies within the ‘triaryl’ amide 2-SORA series focused on improvements in compound stability in acidic media and time-dependent inhibition of CYP3A4 . These studies resulted in the discovery of 2,5-disubstituted isonicotinamide 2-SORAs .


Molecular Structure Analysis

This compound is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of this compound is C23H21N5O3S .


Physical And Chemical Properties Analysis

This compound is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of this compound is C23H21N5O3S . The elemental analysis of this compound is C, 61.73; H, 4.73; N, 15.65; O, 10.73; S, 7.17 .

Scientific Research Applications

Trends in Hydrological Time Series Analysis

The Mann‐Kendall (MK) test is extensively used for trend detection in hydrological time series. Yue and Wang (2002) highlighted the applicability of prewhitening in eliminating the influence of serial correlation on the MK test. Their study through Monte Carlo simulation indicated that the impact of serial correlation on the MK test is contingent upon factors like sample size, magnitude of trend, and magnitude of serial correlation. The study emphasizes the cautious use of prewhitening, especially when a trend is present within a time series, as it can alter the trend detection capabilities of the MK test (Yue & Wang, 2002). Similarly, Yue and Wang (2004) investigated the Mann-Kendall test modified by Effective Sample Size to address the influence of serial correlation, demonstrating that while ESS can effectively limit the effect of serial correlation when no trend exists, it faces challenges when a trend is present within the time series (Yue & Chunyuan Wang, 2004).

Turbulence Models in Thermal-Fluid Fields

Bae, Kim, and Kim (2017) assessed low-Reynolds-number k-e turbulence models, emphasizing the Myong-Kasagi model (MK). Their analysis found that MK's introduction of the Taylor microscale as the near-wall length scale and its combination with the integral length to form a combined turbulence length scale contributes significantly to its superior performance, especially in simulations of thermal-fluid fields at supercritical pressures and near the pseudo-critical temperature (Bae, Eungseon Kim, & Minhwan Kim, 2017).

Applications in Astrophysics and Instrumentation

Mazin et al. (2011) described the development of a Microwave Kinetic Inductance Detector (MKID) focal plane array for astrophysical applications. MKID arrays, functioning across the electromagnetic spectrum, offer advantages such as counting individual photons with high quantum efficiency and enabling powerful new astrophysical instruments from the ground and space. This technology has potential uses in quantum optics and biological imaging as well (Mazin et al., 2011). Further, Ulbricht, De Lucia, and Baldwin (2021) discussed the scalability of Microwave Kinetic Inductance Detectors (MKIDs) and their applications across fields like astronomy, particle physics, and material science, emphasizing their potential in advanced instrumentation (Ulbricht, De Lucia, & Baldwin, 2021).

Geopolymer Research in China

Zhang et al. (2016) presented an overview of the progress of geopolymer research in China, focusing on kaolin and calcined kaolin (metakaolin: MK). The paper reviews works on geopolymerization mechanisms, microstructure development, and properties, highlighting MK-based geopolymers' applications as green building materials, thermal resistant materials, and advanced inorganic composites and ceramics (Zhang, Zhu, Zhou, & Wang, 2016).

Safety and Hazards

When handling MK-3697, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOUDUXMPUHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224846-01-8
Record name MK-3697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate (7-4, 980 mg, 2.9 mmol, 1 equiv), 1-(5,6-dimethoxypyridin-2-yl)methanamine (3-6, 490 mg, 2.9 mmol, 1 equiv), EDC (670 mg, 3.5 mmol, 1.2 equiv), 1-hydroxy-7-azabenzotriazole (480 mg, 3.5 mmol, 1.2 equiv) and diisopropylethylamine (2.0 mL, 12 mmol, 4 equiv) were suspended in DMF (14.6 mL) and the reaction mixture was heated for 2 hours at 65° C. The reaction mixture was then partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the organic layer was dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (0-20% MeOH in EtOAc) to afford a white solid that was recrystallized from chloroform/hexanes to give the title compound (7-5) as a crystalline solid (970 mg, 75% yield). 1H NMR (CDCl3, 300 MHz) δ 9.08 (s, 2H), 8.53 (s, 1H), 8.22 (s, 1H), 8.11 (s, 1H), 7.81 (dd, J=3.1 and 1.1 Hz, 1H), 7.78 (t, J=4.8 Hz, 1H), 7.43 (dd, J=3.3 and 1.1 Hz, 1H), 7.02 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.7 Hz, 1H), 4.58 (d, J=5.3 Hz, 2H), 3.91 (s, 3H), 3.88 (s, 3H), 2.45 (s, 3H). HRMS (M+H)C23H21N5O3S calc'd 448.1438. found 448.1443
Name
Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Three
Quantity
480 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Six

Q & A

Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?

A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.

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